molecular formula C18H20N4O3 B2547648 N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797330-51-8

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2547648
CAS No.: 1797330-51-8
M. Wt: 340.383
InChI Key: DETJRMBBSXTQRZ-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the potential of such compounds in cancer treatment and inflammation control. This research highlights the broad applicability of pyrimidine derivatives in developing therapeutic agents (Rahmouni et al., 2016).

Another investigation presented the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, showcasing the chemical's relevance in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Metabolic Studies

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was explored in chronic myelogenous leukemia patients. This study identified the main metabolic pathways of flumatinib in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, demonstrating the complexity of drug metabolism in clinical settings (Gong et al., 2010).

Potential for Epilepsy Treatment

N-Pyridyl and pyrimidine benzamides were investigated as KCNQ2/Q3 potassium channel openers for treating epilepsy. These compounds, particularly ICA-027243 and ICA-069673, showed promise in rodent models of epilepsy and pain, indicating the potential therapeutic benefits of pyrimidine derivatives in neurological disorders (Amato et al., 2011).

Plant Growth Stimulation

The reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with various reagents led to the discovery of compounds with a pronounced plant growth stimulating effect. This research opens up new avenues for using pyrimidine derivatives in agriculture to enhance crop growth and productivity (Pivazyan et al., 2019).

Mechanism of Action

The mechanism of action of “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is not specified in the retrieved sources .

Safety and Hazards

The safety and hazards associated with “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not mentioned in the retrieved sources .

Future Directions

The future directions for the research and development of “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” are not specified in the retrieved sources .

Properties

IUPAC Name

N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-12-8-14(21-18(20-12)22-6-2-3-7-22)10-19-17(23)13-4-5-15-16(9-13)25-11-24-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETJRMBBSXTQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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